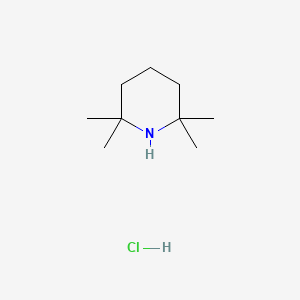

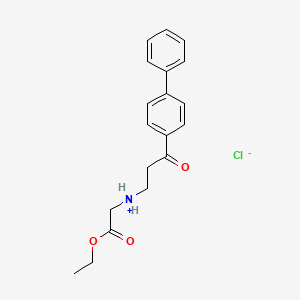

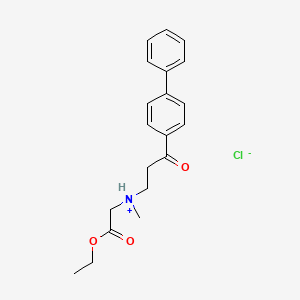

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride

Descripción general

Descripción

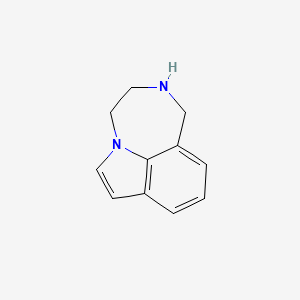

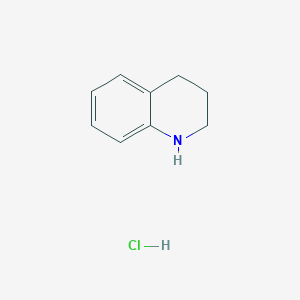

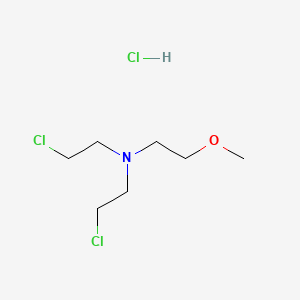

Quinoline, 1,2,3,4-tetrahydro-, also known as Tetrahydroquinoline, is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil and is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .

Synthesis Analysis

Quinoline and its hydrogenated derivatives can be synthesized from α,β-unsaturated aldehydes . The literature also mentions several established protocols for the synthesis of the quinoline ring, which can be altered to produce a number of differently substituted quinolines .Molecular Structure Analysis

The molecular structure of Quinoline, 1,2,3,4-tetrahydro-, is represented by the formula C9H11N, with a molecular weight of 133.1903 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Quinoline and its derivatives are versatile compounds that participate in both electrophilic and nucleophilic substitution reactions . They are used in various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules .Physical And Chemical Properties Analysis

Quinoline, 1,2,3,4-tetrahydro-, is a clear pale yellow to yellow liquid . It has a molecular weight of 133.1903 . Other physical properties such as boiling point, melting point, and density can be found in specific databases .Aplicaciones Científicas De Investigación

Hydrogen-Donor Solvent in Coal Liquifaction

Tetrahydroquinolines, produced by hydrogenation of quinolines, have been examined as hydrogen-donor solvents in coal liquifaction due to the reversible nature of their hydrogenation process .

Inhibitors for SARS-CoV-2

Quinoline derivatives have shown potential as inhibitors for SARS-CoV-2’s 3CLpro and RdRp, which are critical proteins for the virus’s life cycle .

Ecological Impact and Contamination Studies

Quinoline congeners, including tetrahydroquinoline derivatives, have ecological effects related to oil coal production buildings/structures and water contamination, as they can be easily transported in the environment .

Pharmacophore in Medicinal Chemistry

Quinoline is considered an indisputable pharmacophore due to its significant benefits in medicinal chemistry research, paving the way for novel drug development .

Industrial Chemistry Applications

Quinoline motifs are essential in various pharmacologically active heterocyclic compounds and have applications in medicinal and industrial chemistry .

Synthetic Approaches in Chemistry

Recent literature focuses on synthetic approaches to tetrahydroquinolines using domino reactions, highlighting their importance in chemical synthesis processes .

Direcciones Futuras

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Mecanismo De Acción

Target of Action

1,2,3,4-Tetrahydroquinoline hydrochloride, also known as Quinoline, 1,2,3,4-tetrahydro-, hydrochloride, is a member of the isoquinoline alkaloids, a large group of natural products . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines, are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The lipophilicity of similar compounds has been established using both reversed-phase thin layer chromatography and in silico calculations , which could provide some insights into the compound’s bioavailability.

Result of Action

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have a range of molecular and cellular effects.

Action Environment

It is known to be stable under normal conditions , suggesting that it may be relatively resistant to environmental changes.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-2,4,6,10H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFWVMFZVUBVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334315 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |

CAS RN |

2739-17-5 | |

| Record name | NSC243813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Tetradecanoyloxy)ethyl 2-[(phosphonooxy)methyl]tetradecanoate](/img/structure/B1619050.png)